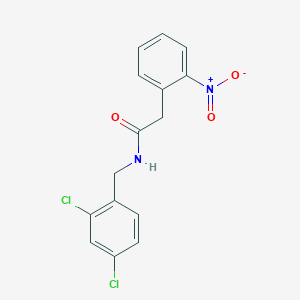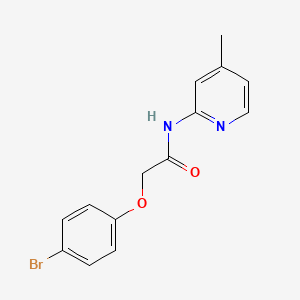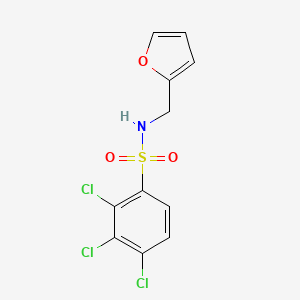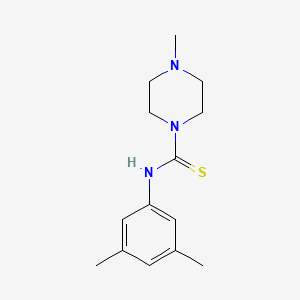
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide, commonly known as dichlorophen, is a chemical compound that has been extensively studied for its antimicrobial properties. It belongs to the class of organic compounds known as benzylamines and is widely used in the pharmaceutical industry. The compound has been found to be effective against a wide range of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of dichlorophen involves the disruption of the cell membranes of microorganisms. The compound is believed to interact with the phospholipid bilayer of the cell membrane, causing it to become destabilized. This leads to the leakage of cellular contents and ultimately cell death. In addition to its effects on the cell membrane, dichlorophen has also been shown to interfere with the metabolic pathways of microorganisms, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
Dichlorophen has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial activity, the compound has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. This suggests that dichlorophen may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of dichlorophen is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of bacteria and fungi, making it a useful tool for researchers studying these microorganisms. Additionally, the compound is relatively easy to synthesize and can be produced on a large scale, making it a cost-effective option for laboratory experiments.
One of the limitations of dichlorophen is its potential toxicity. The compound has been found to be toxic to certain cell types, including human red blood cells. This suggests that caution should be exercised when using dichlorophen in laboratory experiments, particularly those involving human cells.
Future Directions
There are a number of potential future directions for research on dichlorophen. One area of interest is the development of new antimicrobial agents based on the structure of dichlorophen. Researchers may also investigate the potential anti-inflammatory properties of the compound and its derivatives. Additionally, the toxicity of dichlorophen and its effects on human cells may be further studied to better understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of dichlorophen involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then acetylated using acetic anhydride to yield N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide. The synthesis of dichlorophen is a relatively simple process and can be carried out on a large scale, making it a cost-effective option for pharmaceutical companies.
Scientific Research Applications
Dichlorophen has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has been shown to inhibit the growth of these microorganisms by disrupting their cell membranes and interfering with their metabolic pathways. The antimicrobial activity of dichlorophen makes it a promising candidate for the development of new antibiotics and antifungal agents.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-12-6-5-11(13(17)8-12)9-18-15(20)7-10-3-1-2-4-14(10)19(21)22/h1-6,8H,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVWUBSBBWQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)




![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)



